molecular formula C28H22Cl2N4O2 B11692974 N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11692974
M. Wt: 517.4 g/mol
InChI Key: UTNPIHSPEDSJRL-IBBHUPRXSA-N
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Description

N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, dimethylpyrrole, and acridinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by the reaction with 9-oxoacridin-10(9H)-ylacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide stands out due to its unique combination of dichlorophenyl, dimethylpyrrole, and acridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22Cl2N4O2

Molecular Weight

517.4 g/mol

IUPAC Name

N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C28H22Cl2N4O2/c1-17-13-19(18(2)34(17)20-11-12-23(29)24(30)14-20)15-31-32-27(35)16-33-25-9-5-3-7-21(25)28(36)22-8-4-6-10-26(22)33/h3-15H,16H2,1-2H3,(H,32,35)/b31-15+

InChI Key

UTNPIHSPEDSJRL-IBBHUPRXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

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